molecular formula C18H24N4O2S B2556524 2,4-dimethyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide CAS No. 2034474-43-4

2,4-dimethyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2556524
CAS No.: 2034474-43-4
M. Wt: 360.48
InChI Key: ZDLHQLCFBYCRFT-SHTZXODSSA-N
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Description

2,4-dimethyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a cyclohexyl group, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

    Pyrimidine Moiety Attachment: The pyrimidine ring can be attached through nucleophilic substitution reactions, where the pyrimidine derivative reacts with a suitable leaving group on the cyclohexyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can occur at the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving thiazole or pyrimidine-containing substrates.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2,4-dimethyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide exerts its effects would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole and pyrimidine moieties are known to interact with various biological targets, potentially leading to inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethylthiazole: Shares the thiazole ring but lacks the cyclohexyl and pyrimidine groups.

    4,6-dimethylpyrimidine: Contains the pyrimidine moiety but lacks the thiazole and cyclohexyl groups.

    Cyclohexylamine: Features the cyclohexyl group but lacks the thiazole and pyrimidine moieties.

Uniqueness

The uniqueness of 2,4-dimethyl-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]-1,3-thiazole-5-carboxamide lies in its combination of three distinct functional groups: the thiazole ring, the cyclohexyl group, and the pyrimidine moiety

Properties

IUPAC Name

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-10-9-11(2)20-18(19-10)24-15-7-5-14(6-8-15)22-17(23)16-12(3)21-13(4)25-16/h9,14-15H,5-8H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLHQLCFBYCRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=C(N=C(S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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